![molecular formula C11H11F3O B2384864 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol CAS No. 13082-34-3](/img/structure/B2384864.png)
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
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Overview
Description
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a phenyl group attached to a central ethanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetophenone under controlled conditions. The reaction typically proceeds as follows:
Cyclopropylmagnesium bromide preparation: Cyclopropyl bromide is reacted with magnesium in anhydrous ether to form cyclopropylmagnesium bromide.
Reaction with 2,2,2-trifluoroacetophenone: The prepared cyclopropylmagnesium bromide is then reacted with 2,2,2-trifluoroacetophenone to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a bioactive molecule. Its trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes and proteins, which can lead to improved pharmacological properties .
Case Study: Antithrombotic Activity
A notable application of 1-cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is as an intermediate in the synthesis of the antithrombotic drug Prasugrel. The synthesis involves reactions that yield high purity and efficiency, making it suitable for industrial production .
Compound | Yield (%) | Method |
---|---|---|
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyl ethanone | 45 | Catalyzed reaction with isopropenyl acetate |
Organic Synthesis
Building Block for Fluorinated Compounds
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated molecules. Its reactivity allows for various transformations such as oxidation and substitution reactions.
Synthetic Pathways
The synthesis of derivatives from this compound often involves:
- Oxidation to form carboxylic acids.
- Reduction to yield alcohols.
- Nucleophilic substitution to create various substituted derivatives.
Materials Science
Applications in Nanotechnology
In materials science, this compound is utilized in the development of advanced materials such as mesoporous materials and OLED (Organic Light Emitting Diode) intermediates. Its unique properties enhance the performance of these materials .
Material Type | Application |
---|---|
Mesoporous Materials | Catalysts and adsorbents |
OLED Materials | Dopants and hosts |
Industrial Applications
The compound's favorable properties make it an attractive candidate for various industrial applications, particularly in specialty chemicals and advanced materials development. Its low toxicity and ease of synthesis contribute to its industrial viability.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to its binding affinity with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethan-1-ol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
1-Phenyl-2,2,2-trifluoroethanol: Similar structure but without the cyclopropyl group, leading to variations in reactivity and applications.
2,2,2-Trifluoro-1-(p-tolyl)ethanol: Contains a p-tolyl group instead of a phenyl group, affecting its chemical behavior and uses.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from these similar compounds and making it valuable for specific research and industrial applications.
Biological Activity
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C11H11F3O and a molecular weight of approximately 216.20 g/mol. This compound features a cyclopropyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.
Chemical Structure and Properties
The unique structure of this compound is characterized by:
- Cyclopropyl Group : Contributes to structural rigidity.
- Trifluoromethyl Group : Enhances lipophilicity and reactivity.
- Phenolic Structure : Influences binding affinity to biological targets.
The compound's molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors.
Key mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
- Receptor Binding : The phenyl group contributes to strong binding affinities with specific receptors, potentially affecting signal transduction pathways.
In Vitro Studies
Recent studies have investigated the effects of this compound on various cell lines. These studies have shown that the compound exhibits:
- Antiproliferative Effects : Inhibition of cell proliferation in cancer cell lines has been observed, suggesting potential anticancer properties.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 10 | Induction of apoptosis |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
Case Study: Anticancer Activity
In a controlled experiment using A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways.
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | Lacks cyclopropyl group; different reactivity |
1-(Trifluoromethyl)-cyclopropanol | C4H5F3O | No phenyl group; simpler structure |
1-Cyclohexyl-2,2,2-trifluoroethanol | C11H11F3O | Cyclohexyl instead of cyclopropyl; different stability |
The presence of both the trifluoromethyl and cyclopropyl groups in this compound imparts unique steric and electronic properties that enhance its potential for specific applications in medicinal chemistry.
Properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLCHSAMBEJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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